molecular formula C7H4F3NO2 B1410186 3-Difluoromethoxy-5-fluoro-4-formylpyridine CAS No. 1806375-18-7

3-Difluoromethoxy-5-fluoro-4-formylpyridine

Cat. No.: B1410186
CAS No.: 1806375-18-7
M. Wt: 191.11 g/mol
InChI Key: YSELKZKEYYJZIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-fluoro-4-formylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: 3-Difluoromethoxy-5-fluoro-4-carboxypyridine.

    Reduction: 3-Difluoromethoxy-5-fluoro-4-hydroxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Difluoromethoxy-5-fluoro-4-formylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-5-fluoro-4-formylpyridine exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Difluoromethoxy-4-formylpyridine
  • 5-Fluoro-4-formylpyridine
  • 3,5-Difluoro-4-formylpyridine

Uniqueness

3-Difluoromethoxy-5-fluoro-4-formylpyridine is unique due to the combination of difluoromethoxy and fluoro substituents on the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Biological Activity

3-Difluoromethoxy-5-fluoro-4-formylpyridine (CAS No. 1806375-18-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of difluoromethoxy and fluoro substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and other fields.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially including carbonic anhydrases, which play a role in regulating pH and bicarbonate levels in cells. This inhibition can affect metabolic processes and cellular homeostasis.
  • Cell Growth Modulation : Research indicates that this compound may influence cell proliferation, particularly in cancer cell lines. Its mode of action could involve the disruption of signaling pathways essential for cell division and survival .
  • Hydrogen Bond Formation : The structural features of the compound allow it to form hydrogen bonds with target biomolecules, which can lead to the inhibition of their activity.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, with specific ID50 values indicating its potency. For example, similar compounds have shown activity against Staphylococcus faecium and Escherichia coli at concentrations as low as 10710^{-7} M .
  • Cytotoxicity : In cancer models, this compound has been tested for cytotoxic effects on tumor cells. Research has indicated that at certain concentrations, it can significantly reduce cell viability in melanoma and colon cancer cell lines .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential:

  • Dosage Effects : Animal model studies reveal that lower doses of the compound can effectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse effects such as cellular damage .
  • Metabolic Pathways : The compound interacts with metabolic pathways involving key enzymes and cofactors, which can alter metabolic flux and influence overall cellular metabolism.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameKey FeaturesBiological Activity
4-Chloro-1H-indazole-3-carboxamideIndazole derivative; enzyme inhibitorInhibits carbonic anhydrases
5-Fluoro-1H-indazoleSimilar structure; lacks chloro substituentModerate cytotoxicity
4-Bromo-1H-indazoleSubstituted with bromo; different reactivityVaries in biological activity
This compound Unique difluoromethoxy group; enhanced activityPotent against specific cancer lines

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound in inhibiting colon cancer cell proliferation. Results showed a significant decrease in cell viability at concentrations above 10610^{-6} M, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit carbonic anhydrases. The findings indicated that it effectively decreased enzyme activity by up to 70% at optimal concentrations, impacting cellular pH regulation.

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-1-11-2-6(4(5)3-12)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSELKZKEYYJZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.